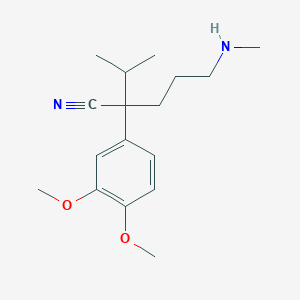

3-(3,4-Dimethoxyphenyl)-2-methyl-6-methylaminohexane-3-carbonitrile

Vue d'ensemble

Description

D617 is a nitrile that is pentanenitrile substituted by a 3,4-dimethoxyphenyl group at position 2, a methylamino group at position 4 and an isopropyl group at position 2. It is a metabolite of the drug verapamil. It has a role as a marine xenobiotic metabolite and a drug metabolite. It is a dimethoxybenzene, a nitrile and a secondary amino compound.

Verapamil metabolite D-617 belongs to the class of organic compounds known as phenylbutylamines. Phenylbutylamines are compounds containing a phenylbutylamine moiety, which consists of a phenyl group substituted at the fourth carbon by an butan-1-amine. Verapamil metabolite D-617 is considered to be a practically insoluble (in water) and relatively neutral molecule. Verapamil metabolite D-617 has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood.

Mécanisme D'action

Target of Action

D-617, also known as the Verapamil Metabolite, primarily targets the prostate-specific membrane antigen (PSMA) . PSMA is a transmembrane protein that is highly expressed on prostate cancer cells . It plays a crucial role in the growth and survival of prostate cancer cells.

Mode of Action

D-617, as a radioligand therapeutic agent, interacts with its target, PSMA, by binding to it . The radionuclide lutetium-177, linked to D-617, emits radiation that destroys the cancer cells . This interaction results in the death of prostate cancer cells that express PSMA .

Biochemical Pathways

It is known that d-617 affects the survival and proliferation pathways of prostate cancer cells by targeting psma . The binding of D-617 to PSMA leads to the emission of radiation, which disrupts the cellular processes, leading to cell death .

Pharmacokinetics

The main metabolite found in urine is D-617, comprising approximately 22% of the verapamil dose . In microsomes expressing CYPs, the reaction was catalyzed by CYP3A4, CYP3A5, and CYP2C8 . .

Result of Action

The binding of D-617 to PSMA and the subsequent emission of radiation result in the destruction of prostate cancer cells . This leads to a decrease in the size of the tumor and a reduction in the symptoms associated with prostate cancer . Clinical trials have shown that D-617 extends progression-free survival in patients with metastatic castration-resistant prostate cancer (mCRPC) .

Analyse Biochimique

Biochemical Properties

It is known that D-617 is a metabolite of Verapamil, a medication used for treating high blood pressure, angina, and certain heart rhythm disorders . Therefore, it is likely that D-617 interacts with similar enzymes, proteins, and other biomolecules as Verapamil does.

Cellular Effects

Given its relationship to Verapamil, it is plausible that D-617 may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

As a metabolite of Verapamil, it may share similar mechanisms of action, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

As a metabolite of Verapamil, it is likely involved in similar metabolic pathways .

Activité Biologique

3-(3,4-Dimethoxyphenyl)-2-methyl-6-methylaminohexane-3-carbonitrile, also known as a metabolite of verapamil, has garnered attention for its potential biological activities. This compound is characterized by its unique structural features, including a dimethoxyphenyl group and a nitrile functional group, which may contribute to its pharmacological properties.

- Molecular Formula : C17H26N2O2

- Molar Mass : 290.40 g/mol

- CAS Number : Not Available

- IUPAC Name : 2-(3,4-dimethoxyphenyl)-5-(methylamino)-2-(propan-2-yl)pentanenitrile

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds related to this compound. For example, extracts containing similar structures demonstrated significant antibacterial effects against various pathogens, including Staphylococcus aureus and Escherichia coli.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 62.5 µg/mL |

| Escherichia coli | 78.12 µg/mL |

These findings suggest that the compound may possess similar antimicrobial properties due to its structural analogies with other active compounds.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer). The half-maximal inhibitory concentration (IC50) values observed were:

| Cell Line | IC50 (µg/mL) |

|---|---|

| HeLa | 226 |

| A549 | 242.52 |

These results indicate a potential role in cancer therapy, particularly in targeting specific tumor types.

The biological activity of this compound can be attributed to its ability to interact with various biological targets. Preliminary in silico studies suggest that it may inhibit certain proteins involved in bacterial resistance mechanisms, such as the AgrA protein in Staphylococcus aureus, which regulates virulence factors.

Case Studies and Research Findings

- Study on Antibacterial Properties : A recent study isolated fractions from plant extracts containing similar compounds and tested their antibacterial efficacy. The results indicated that specific fractions exhibited strong activity against MRSA strains, suggesting that derivatives of the compound could be explored for treating resistant infections.

- Cancer Cell Proliferation Inhibition : Another research focused on the antiproliferative effects of compounds structurally related to this compound. The study utilized various assays to measure cell viability and proliferation rates, confirming its potential as a chemotherapeutic agent.

Propriétés

IUPAC Name |

2-(3,4-dimethoxyphenyl)-5-(methylamino)-2-propan-2-ylpentanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N2O2/c1-13(2)17(12-18,9-6-10-19-3)14-7-8-15(20-4)16(11-14)21-5/h7-8,11,13,19H,6,9-10H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLOBUUJURNEQCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CCCNC)(C#N)C1=CC(=C(C=C1)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40891459 | |

| Record name | Verapamil metabolite D617 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40891459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34245-14-2 | |

| Record name | 3,4-Dimethoxy-α-[3-(methylamino)propyl]-α-(1-methylethyl)benzeneacetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34245-14-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(3,4-Dimethoxyphenyl)-5-amino-2-isopropylvaleronitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034245142 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Verapamil metabolite D617 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40891459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(3,4-dimethoxyphenyl)-2-methyl-6-methylaminohexane-3-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.162 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | D-617 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L49D7PR96D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.